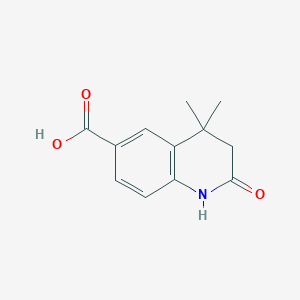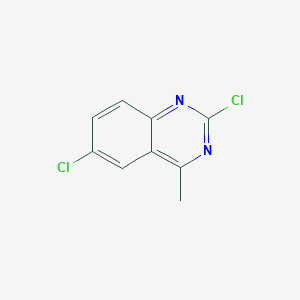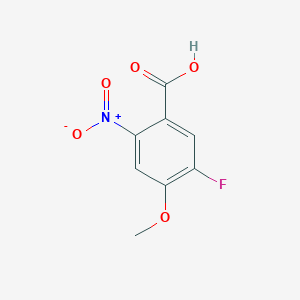![molecular formula C12H12N2O2 B11887601 4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one](/img/structure/B11887601.png)
4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused oxazine and isoquinoline ring system, which contributes to its distinct chemical behavior and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with suitable reagents to form the desired oxazine ring . The reaction conditions often include the use of solvents such as ethanol or o-xylene and may require heating to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophiles employed.
Applications De Recherche Scientifique
4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of enzymes such as tyrosine kinases, which are involved in cancer progression.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules can provide insights into its potential therapeutic uses and mechanisms of action.
Mécanisme D'action
The mechanism by which 4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one exerts its effects involves its interaction with specific molecular targets. For instance, as a potential tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell proliferation . The pathways involved include the inhibition of signal transduction processes that are crucial for cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-[1,4]oxazino[2,3-f]quinazolin Derivatives: These compounds share a similar oxazine ring system and have been studied for their inhibitory activities against tyrosine kinases.
6,7-Dimethoxy-3,4-dihydroisoquinoline Derivatives: These compounds are structurally related and have been explored for their potential biological activities.
Uniqueness
4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one is unique due to its specific substitution pattern and the presence of both oxazine and isoquinoline rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
4-methyl-3,8-dihydro-2H-pyrido[3,4-h][1,4]benzoxazin-7-one |
InChI |
InChI=1S/C12H12N2O2/c1-14-6-7-16-11-8-4-5-13-12(15)9(8)2-3-10(11)14/h2-5H,6-7H2,1H3,(H,13,15) |
Clé InChI |
YTPDYZFOEBOHOH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOC2=C1C=CC3=C2C=CNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887538.png)






![11h-Indeno[1,2-b]quinoxaline](/img/structure/B11887570.png)



![4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11887616.png)

